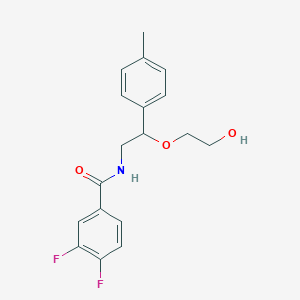

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide, also known as JNJ-42165279, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

Research into the synthesis of fluorinated compounds, including those similar to 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide, demonstrates innovative approaches to creating complex molecules. For instance, the rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers highlights a method for synthesizing elaborate difluorinated compounds from readily available fluorinated synthons. This process is notable for its broad substrate compatibility, functional group tolerance, scalability, and high regioselectivity, offering new opportunities for the synthesis of difluorinated molecules widely used in pharmaceutical and agrochemical industries (Cui et al., 2023).

Materials Development

The development of materials with enhanced properties is another significant area of application for fluorinated benzamides. For example, highly fluorinated monomers precursors of side-chain liquid crystalline polysiloxanes have been synthesized, showcasing the impact of fluorinated chains on the transition temperatures and liquid crystalline behavior of polymers. These compounds, characterized by their smectogenic properties and temperature-dependent phase transitions, underline the potential of fluorinated benzamides in creating materials with tailored thermal and optical properties (Bracon et al., 1999).

Novel Fluorescence Probes

Fluorinated benzamides have also been explored for their potential in developing novel fluorescence probes. Research on perylenetetracarboxylic diimides substituted with hydrophobic and hydrophilic groups, including fluorinated benzamides, has led to the creation of fluorescent gels. These materials exhibit unique aggregation-induced emission properties, with potential applications in sensing, imaging, and light-emitting devices. The study of their gelating abilities and the properties of these gels contributes to our understanding of how amphiphilic properties and side-chain conformations control the gelating properties of these molecules (Wu et al., 2011).

Propiedades

IUPAC Name |

3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NO3/c1-12-2-4-13(5-3-12)17(24-9-8-22)11-21-18(23)14-6-7-15(19)16(20)10-14/h2-7,10,17,22H,8-9,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGSZMDUOXKUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Aminomethyl)phenoxy]acetamide](/img/structure/B2844909.png)

![2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2844914.png)

![N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2844919.png)

![4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2844922.png)

![6-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2844923.png)

![2-(benzylthio)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2844927.png)

![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)